molecular formula C10H13F3N2O2 B2837611 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1855890-02-6

4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2837611
CAS No.: 1855890-02-6
M. Wt: 250.221
InChI Key: POALUZOCFAZZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with an ethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with ethyl bromide under basic conditions to introduce the ethyl group. This is followed by the reaction with butanoic acid or its derivatives to form the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as zinc .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is unique due to the combination of its pyrazole ring, ethyl group, and trifluoromethyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2/c1-2-7-6-8(10(11,12)13)14-15(7)5-3-4-9(16)17/h6H,2-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POALUZOCFAZZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CCCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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